molecular formula C45H42N6O8S B12374030 Nrf2 degrader 1

Nrf2 degrader 1

Cat. No.: B12374030
M. Wt: 826.9 g/mol
InChI Key: VXGSIRKVOZQNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nrf2 degrader 1 is a compound designed to target and degrade the nuclear factor erythroid 2-related factor 2 (Nrf2) protein. Nrf2 is a transcription factor that plays a crucial role in the cellular response to oxidative stress by regulating the expression of antioxidant and detoxifying enzymes. The degradation of Nrf2 is a promising therapeutic strategy for diseases where Nrf2 is aberrantly activated, such as certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Nrf2 degrader 1 involves several steps. One method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with double-distilled water (ddH2O) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar solvents and reagents as in laboratory settings, with additional purification steps to ensure the compound’s purity and efficacy .

Mechanism of Action

Nrf2 degrader 1 exerts its effects by binding to Keap1, a substrate adaptor protein for the Cullin3 (CUL3)/Ring-Box1 (Rbx1) E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent proteasomal degradation of Nrf2. By degrading Nrf2, the compound reduces the expression of antioxidant and detoxifying enzymes, which can be beneficial in conditions where Nrf2 is overactive .

Properties

Molecular Formula

C45H42N6O8S

Molecular Weight

826.9 g/mol

IUPAC Name

2-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]phenyl]-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C45H42N6O8S/c1-26-7-3-4-10-32(26)42(55)50-19-17-29-25-30(13-14-35(29)50)40-27(2)60-45(49-40)48-38(53)24-28-8-5-9-31(23-28)59-22-21-58-20-18-46-34-12-6-11-33-39(34)44(57)51(43(33)56)36-15-16-37(52)47-41(36)54/h3-14,23,25,36,46H,15-22,24H2,1-2H3,(H,47,52,54)(H,48,49,53)

InChI Key

VXGSIRKVOZQNAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC(=CC=C5)OCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.